REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH:17](O)[CH3:18])([CH3:9])([CH3:8])[CH3:7]>C1(C)C=CC=CC=1>[C:1]([NH:5][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][CH2:12][CH2:11][NH:10][C:6]([CH3:7])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
stainless steel
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
tertiarybutylaminoethoxyethoxyethanol
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NCCOCCOC(C)O
|
Name
|
Ni Al2O3 SiO2
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The autoclave containing the reactants
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The autoclave and filtercake were washed with additional toluene
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NCCOCCOCCNC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |